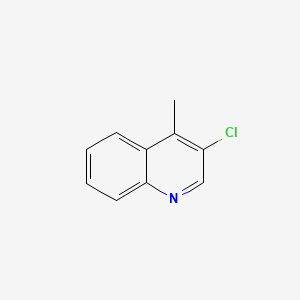

3-Chloro-4-methylquinoline

Beschreibung

Electrophilic and Nucleophilic Substitution Reactions in Quinoline (B57606) Systems

The quinoline ring system can undergo both electrophilic and nucleophilic substitution reactions. The position of these substitutions is directed by the electronic properties of the existing substituents.

Electrophilic Substitution: The quinoline nucleus is generally deactivated towards electrophilic attack compared to benzene (B151609), due to the electron-withdrawing effect of the nitrogen atom. However, the benzene ring portion of the quinoline is more susceptible to electrophilic substitution than the pyridine (B92270) ring. The presence of the electron-donating methyl group at the 4-position would be expected to activate the carbocyclic ring towards electrophiles, while the electron-withdrawing chloro group at the 3-position would have a deactivating effect on the heterocyclic ring. Common electrophilic substitution reactions include nitration and halogenation. For instance, related quinoline derivatives can be nitrated to introduce nitro groups, which can further alter the molecule's reactivity. smolecule.com

Nucleophilic Substitution: The chlorine atom at the 3-position of 3-Chloro-4-methylquinoline is susceptible to nucleophilic substitution. This allows for the introduction of a wide variety of functional groups. For example, the chlorine atom can be displaced by various nucleophiles, including amines, thiols, and alkoxides. smolecule.com Research on analogous 2-chloro-4-methylquinolines has shown that the chlorine atom can be readily replaced by sulfur-containing nucleophiles. smolecule.comresearchgate.net Similarly, reactions with amines and alcohols can lead to the formation of new C-N and C-O bonds, respectively. The reactivity of the chloro substituent towards nucleophiles makes this compound a valuable intermediate in the synthesis of more complex molecules.

A study on a related pyrano[3,2-c]quinoline system demonstrated that a chloro substituent at the 4-position readily undergoes nucleophilic substitution with sodium azide, amines, thiophenol, and malononitrile. researchgate.net

Cyclization and Condensation Mechanisms in Quinoline Formation

The synthesis of the quinoline core itself often involves cyclization and condensation reactions. One of the classical methods for quinoline synthesis is the Skraup synthesis, which involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. While not specific to this compound, this illustrates a general strategy.

More specific to the substitution pattern, the synthesis of 3-chloro-4-methylaniline, a potential precursor, involves the chlorination of p-nitrotoluene followed by reduction. google.com This aniline could then potentially undergo a cyclization reaction to form the quinoline ring.

Another relevant synthetic approach is the Pfitzinger reaction, where isatins react with carbonyl compounds to yield quinoline-4-carboxylic acids. evitachem.com Modifications of this and other cyclization reactions are employed to produce substituted quinolines. For instance, the synthesis of 3-chloro-4-hydroxy-6-methoxy-2-methylquinoline was achieved through the cyclization of an iminobutanoate intermediate, followed by chlorination. asianpubs.org

Condensation reactions are also crucial. For example, the reaction of 2-chloroquinoline-3-carbaldehydes with various nucleophiles can lead to the formation of fused heterocyclic systems. rsc.org These types of reactions highlight the versatility of the quinoline scaffold in constructing complex molecular architectures.

Reduction and Oxidation Pathways Affecting Quinoline Derivatives

The quinoline ring and its substituents can undergo both reduction and oxidation reactions.

Reduction: The pyridine ring of the quinoline system is more readily reduced than the benzene ring. Catalytic hydrogenation or reduction with agents like tin and hydrochloric acid can be employed. e-periodica.ch For instance, the reduction of 2-chloro-4-methylquinoline (B123181) has been studied, leading to various products, including the parent 4-methylquinoline (B147181) where the chlorine is replaced by hydrogen. e-periodica.ch The carbonyl group in related quinoline derivatives can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4).

Oxidation: The quinoline ring is relatively resistant to oxidation. However, under strong oxidizing conditions, the benzene ring can be cleaved. The methyl group at the 4-position is a potential site for oxidation to a carboxylic acid. For example, the oxidation of 4-methylquinoline can yield quinoline-4-carboxylic acid. Research on 7-chloro-4-methylquinoline (B1619503) has shown that it can be oxidized to form quinoline N-oxide derivatives using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA). Another study demonstrated the ruthenium-catalyzed oxidation of halide-containing quinolines to pyridinedicarboxylic acids. psu.edu It was noted that the presence of a 4-methyl group made the quinoline more susceptible to oxidation compared to the unsubstituted quinoline. psu.edu

Transition Metal-Catalyzed Reactions in Quinoline Chemistry

Transition metal-catalyzed reactions are powerful tools for the functionalization of quinoline derivatives.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, are widely used to form new carbon-carbon and carbon-nitrogen bonds. The chlorine atom at the 3-position of this compound can serve as a handle for such reactions, allowing for the introduction of various aryl, alkyl, and amino groups. For instance, palladium-catalyzed reactions have been used in the synthesis of complex quinoline-containing structures. researchgate.netbohrium.comnih.gov

These catalysts can also facilitate C-H activation and functionalization. For example, palladium-catalyzed C-H amination has been demonstrated on related methylquinolines. acs.org Nickel-catalyzed reactions are also gaining prominence for their ability to promote cross-coupling and other transformations. beilstein-journals.org

The development of efficient catalytic systems is crucial for the synthesis of structurally diverse quinoline derivatives. bohrium.com These reactions often proceed with high selectivity and under mild conditions, making them highly valuable in modern organic synthesis.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-chloro-4-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c1-7-8-4-2-3-5-10(8)12-6-9(7)11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXLBMEWXUAEPIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC2=CC=CC=C12)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60205534 | |

| Record name | Quinoline, 3-chloro-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56961-79-6 | |

| Record name | 3-Chloro-4-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56961-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline, 3-chloro-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056961796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 3-chloro-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloro 4 Methylquinoline and Its Derivatives

Established Synthetic Routes to 3-Chloro-4-methylquinoline

The construction of the quinoline (B57606) core can be achieved through several named reactions, each offering a distinct approach to ring formation. While direct synthesis of this compound using these classical methods is not always straightforward, understanding their mechanisms is crucial for devising rational synthetic strategies.

General Quinoline Synthesis Reactions

The Skraup synthesis is a venerable method for producing quinolines, typically involving the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to form the quinoline ring. wikipedia.orgrsc.org

For the synthesis of a substituted quinoline such as this compound, a correspondingly substituted aniline would be required. However, the harsh, strongly acidic and oxidizing conditions of the Skraup reaction can lead to low yields and lack of regioselectivity, particularly with substituted anilines, making it a less favored route for this specific compound. researchgate.netnih.gov

The Combes synthesis offers a route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of anilines with β-diketones. wikipedia.org The initial step involves the formation of a Schiff base intermediate, which then undergoes an intramolecular electrophilic cyclization followed by dehydration to yield the quinoline. wikipedia.org

To synthesize this compound via this method, a substituted aniline and a β-diketone that would lead to the desired substitution pattern would be necessary. The regioselectivity of the cyclization can be influenced by the nature of the substituents on the aniline. wikipedia.org For instance, the use of chloro- or fluoroanilines has been shown to favor the formation of the 4-substituted regioisomer. wikipedia.org

The Doebner reaction, a modification of the Doebner-von Miller reaction, typically involves the reaction of an aniline, an α,β-unsaturated carbonyl compound (or an aldehyde and a ketone that form one in situ), and pyruvic acid to yield quinoline-4-carboxylic acids. nih.govnih.gov The reaction is catalyzed by Lewis or Brønsted acids.

The Pfitzinger reaction provides a pathway to quinoline-4-carboxylic acids through the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net The reaction mechanism involves the base-catalyzed opening of the isatin ring to form an α-keto-acid, which then condenses with the carbonyl compound, followed by cyclization and dehydration. wikipedia.org

A variation known as the Halberkann variant involves the reaction of N-acyl isatins with a base to produce 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org While a powerful tool for quinoline synthesis, the Pfitzinger reaction is primarily used for accessing quinoline-4-carboxylic acids and may not be the most direct route to this compound.

Specific Precursor-Based Syntheses of this compound and Related Intermediates

A more direct and efficient approach to the synthesis of this compound involves the use of a pre-functionalized precursor, specifically 3-Chloro-4-methylquinolin-2(1H)-one. This intermediate simplifies the synthetic challenge to the targeted removal of the 2-oxo group.

The synthesis of 3-Chloro-4-methylquinolin-2(1H)-one has been reported, and its structure confirmed by crystallographic analysis. researchgate.netnih.gov The conversion of this quinolone to the desired this compound can be achieved through a chlorination reaction. Treatment of 3-Chloro-4-methylquinolin-2(1H)-one with a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) is a standard method for replacing the 2-oxo group with a chlorine atom, which can then be subjected to further reactions if needed, or in this case, represents the final step to the target compound if the starting material was 4-methylquinolin-2(1H)-one which was subsequently chlorinated at the 3-position. A more direct route involves the direct conversion of the 2-oxo group to a chloro group.

Table 1: Key Synthetic Intermediates and Reagents

| Compound Name | Structure | Role in Synthesis |

| 3-Chloro-4-methylquinolin-2(1H)-one | C₁₀H₈ClNO | Key Intermediate |

| Phosphorus oxychloride | POCl₃ | Chlorinating Agent |

| Thionyl chloride | SOCl₂ | Chlorinating Agent |

Table 2: Reaction Parameters for the Conversion of 3-Chloro-4-methylquinolin-2(1H)-one

| Parameter | Condition |

| Reactant | 3-Chloro-4-methylquinolin-2(1H)-one |

| Reagent | Phosphorus oxychloride (POCl₃) |

| Solvent | Typically neat or a high-boiling inert solvent |

| Temperature | Reflux |

| Product | This compound |

This precursor-based approach offers a significant advantage in terms of specificity and yield over the classical, often harsh, quinoline synthesis reactions.

Synthesis from 2-Hydroxy-4-methylquinoline

The synthesis of chloroquinolines from their hydroxy analogues is a fundamental transformation in heterocyclic chemistry. The starting material, 2-hydroxy-4-methylquinoline, exists predominantly in its tautomeric form, 4-methylquinolin-2(1H)-one. The conversion to a chloro-substituted quinoline typically involves treatment with a chlorinating agent.

A common approach involves the use of phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅), to replace the hydroxyl/oxo group. While this method is effective for converting the 2-hydroxy group into a 2-chloro substituent, the introduction of a chlorine atom at the 3-position requires a separate step. This could involve electrophilic chlorination of the 4-methylquinolin-2(1H)-one ring prior to the reaction with phosphorus oxychloride. The synthesis of 4-chloro-8-methylquinolin-2(1H)-one has been achieved through the acid hydrolysis of 2,4-dichloro-8-methylquinoline, which is itself prepared by chlorinating 4-hydroxy-8-methylquinolin-2(1H)-one. mdpi.com This indicates that multi-step sequences involving chlorination and subsequent functional group manipulation are established methods for producing chloro-substituted quinolinones.

Synthesis from 1-(2-Aminophenyl)propanone Using Vilsmeier Reagent

A more direct and efficient one-step synthesis utilizes the Vilsmeier-Haack reaction. tandfonline.com This approach constructs the quinoline ring and introduces the chlorine atom simultaneously. The reaction of 1-(2-aminophenyl)propanone with a Vilsmeier reagent, prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), yields 4-chloro-3-methylquinoline. tandfonline.com The reaction proceeds through the formation of an iminium salt which then undergoes spontaneous cyclization.

Research has shown that protecting the amino group of the starting material, for example as an acetyl derivative (N-[2-(1-oxopropyl)phenyl]acetamide), can significantly improve the yield of the final product. tandfonline.com This is attributed to the prevention of N-formylation of the free amino group, which could otherwise interfere with the desired cyclization pathway. tandfonline.com The reaction is typically carried out by adding POCl₃ to the substituted acetanilide (B955) in DMF and heating the mixture. tandfonline.com

| Starting Material | Reagents | Conditions | Product | Yield |

| 1-(2-Aminophenyl)propanone | POCl₃, DMF | 90°C, 4h | 4-Chloro-3-methylquinoline | Good |

| N-[2-(1-oxopropyl)phenyl]acetamide | POCl₃, DMF | 90°C, 4-6h | 4-Chloro-3-methylquinoline | Excellent |

One-Pot Synthetic Approaches to Quinoline Derivatives

One-pot syntheses and multi-component reactions represent a highly efficient and atom-economical strategy for generating quinoline derivatives. rsc.org These methods combine several reaction steps into a single procedure, avoiding the need to isolate intermediates and often reducing solvent waste and reaction time. chemijournal.com

The Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, is a classic method for quinoline synthesis that can be adapted to one-pot protocols. nih.govnih.gov For instance, a highly efficient and regioselective Friedländer synthesis of 2-methyl-3-acyl quinolines has been achieved using a calcium catalyst under solvent-free conditions. rsc.org Similarly, one-pot, three-component reactions involving an aniline, an aldehyde, and an activated carbonyl compound can provide rapid access to complex quinoline structures. researchgate.net These strategies often employ catalysts to facilitate tandem reactions, such as Knoevenagel condensation followed by cyclization, to build the heterocyclic core and install various substituents in a single operation. researchgate.net

Advanced Synthetic Approaches to this compound Derivatives

Modern synthetic chemistry offers sophisticated tools for the construction and functionalization of heterocyclic systems, enabling greater control over molecular structure and complexity.

Click Chemistry Applications in Quinoline Synthesis

Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. tcichemicals.comorganic-chemistry.org The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring to link two molecular fragments. organic-chemistry.org

This methodology can be applied to elaborate the this compound scaffold. A derivative of this compound bearing either a terminal alkyne or an azide group can be synthesized. This functionalized quinoline can then be "clicked" with a complementary molecule (containing an azide or alkyne, respectively) to create a diverse library of more complex structures. researchgate.net The triazole linker is not merely a passive connector; it is a rigid, aromatic unit that can influence the pharmacological properties of the final molecule. tcichemicals.com This modular approach is highly valuable in medicinal chemistry for rapidly generating and screening new chemical entities.

Characteristics of Click Chemistry:

High reaction yields tcichemicals.com

Formation of inoffensive byproducts illinois.edu

Stereospecific reactions organic-chemistry.org

Insensitivity to oxygen and water illinois.edu

Use of readily available starting materials illinois.edu

Functionalization Strategies and Substituent Effects in Quinoline Synthesis

The functionalization of a pre-formed quinoline ring is a key strategy for creating analogues. Modern methods focusing on direct C–H bond functionalization offer an efficient alternative to traditional cross-coupling reactions. rsc.org One powerful approach involves the use of the quinoline N-oxide as a directing group to selectively activate the C2 and C8 positions for substitution under mild conditions. mdpi.com

The existing substituents on the this compound ring influence its reactivity towards further functionalization. The methyl group at C4 is an electron-donating group, which tends to activate the ring towards electrophilic substitution. Conversely, the chloro group at C3 is an electron-withdrawing group with a deactivating effect. The interplay of these electronic effects, combined with steric hindrance, dictates the regioselectivity of subsequent reactions. For example, introducing a new functional group may preferentially occur at the C8 position of the benzene (B151609) ring portion of the scaffold. rsc.org

Regioselective Synthesis of Substituted Quinoline Analogues

Achieving regioselectivity—the ability to control the position of chemical modification—is crucial for the synthesis of specific isomers. For chloro-substituted quinolines, base-controlled regioselective metalation offers a powerful tool for introducing functional groups at desired positions. nih.gov

This strategy involves using a strong base to deprotonate a specific C-H bond, creating a carbanion that can then react with an electrophile. The choice of the metal amide base can precisely direct the site of metalation. For instance, using lithium diisopropylamide (LDA) can facilitate metalation at the C3 position of a quinoline ring. nih.gov In contrast, employing mixed lithium-magnesium or lithium-zinc amide reagents can selectively direct the functionalization to the C2 or C8 positions. nih.gov This tunable regioselectivity provides a versatile and predictable method for synthesizing a wide array of specifically substituted quinoline analogues from a common chloroquinoline precursor. nih.gov

| Reagent System | Targeted Position | Outcome |

| Lithium Diisopropylamide (LDA) | C3 | C3-functionalized quinolines |

| Lithium-Magnesium Amides | C2 or C8 | C2/C8-functionalized quinolines |

| Lithium-Zinc Amides | C2 or C8 | C2/C8-functionalized quinolines |

Reaction Mechanisms and Chemical Transformations Involving 3 Chloro 4 Methylquinoline Scaffolds

Role in Medicinal Chemistry

Substituted quinolines are a cornerstone of medicinal chemistry, and 3-chloro-4-methylquinoline serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. ontosight.ai The quinoline (B57606) scaffold itself is known to be a key component in drugs with a wide range of activities, including antimalarial, anticancer, and antibacterial effects. nih.govrsc.org The specific substitutions on the quinoline ring are critical for determining the biological activity. For instance, the presence of a chlorine atom can significantly influence a molecule's pharmacological properties. ontosight.ai Researchers have synthesized various derivatives by modifying the core structure of this compound to explore their potential as novel therapeutic agents.

Use in Materials Science

The application of quinoline derivatives extends beyond medicine into the realm of materials science. The fluorescent properties of some quinoline compounds make them suitable for use in the development of organic light-emitting diodes (OLEDs) and other optical materials. cymitquimica.com While specific research on the materials science applications of this compound is not extensively documented, the general properties of the quinoline ring suggest its potential as a building block for functional materials. The ability to undergo further chemical modifications provides a pathway to tailor its electronic and photophysical properties for specific applications.

Biological and Pharmacological Investigations of 3 Chloro 4 Methylquinoline and Its Analogues

Medicinal Chemistry Applications of Quinoline (B57606) Derivatives

Quinoline derivatives are recognized for their broad spectrum of pharmacological effects, which has spurred extensive research into their therapeutic applications. The versatility of the quinoline nucleus allows for structural modifications that can enhance potency and selectivity for various biological targets. Molecules containing the quinoline scaffold have demonstrated the ability to enhance the cytotoxicity of existing drugs like doxorubicin (B1662922) against multidrug-resistant cancer cell lines. The biological activity of quinoline analogues is influenced by the nature and position of substituents on the heterocyclic ring.

The antimicrobial properties of quinoline derivatives have been extensively studied, leading to the discovery of potent antibacterial and antifungal agents. The core quinoline structure is a key pharmacophore in several established antimicrobial drugs.

A variety of novel quinoline analogues have been synthesized and evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a series of new 4-chloroacetylaminophenylaminoquinoline derivatives demonstrated moderate inhibition zones against bacterial strains. Another study on novel chloroquine (B1663885) analogues revealed that some derivatives exhibited significant antibacterial potential. Analogue CS1, for example, showed high activity against Pseudomonas aeruginosa with a 30.3 mm zone of inhibition and against Escherichia coli with a 24.1 mm zone of inhibition.

In a different study, a series of 7-chloroquinoline (B30040) derivatives were synthesized and screened for their antibacterial activity. Compounds 6 (2,7-dichloroquinoline-3-carboxamide) and 8 (7-chloro-2-ethoxyquinoline-3-carbaldehyde) showed good activity against E. coli, with inhibition zones of 11.00 ± 0.04 mm and 12.00 ± 0.00 mm, respectively. Compound 5 (2,7-dichloroquinoline-3-carbonitrile) was effective against Staphylococcus aureus and P. aeruginosa with an inhibition zone of 11.00 ± 0.03 mm. Furthermore, some 7-chloro-4-aminoquinoline derivatives bearing a 1,3-thiazinan-4-one ring system were synthesized and evaluated for their antibacterial activity. Compounds with aromatic bulky substituents at the C-2 position of the 1,3-thiazinan ring generally showed better antibacterial activity than those with aliphatic substituents.

Table 1: Antibacterial Activity of Selected Quinoline Analogues

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| Analogue CS1 | Pseudomonas aeruginosa | 30.3 | |

| Analogue CS1 | Escherichia coli | 24.1 | |

| Analogue CS7 | Pseudomonas aeruginosa | 15.3 | |

| Analogue CS5 | Bacillus subtilis | 14.2 | |

| Analogue CS6 | Staphylococcus aureus | 7.2 | |

| Compound 6 | Escherichia coli | 11.00 ± 0.04 | |

| Compound 8 | Escherichia coli | 12.00 ± 0.00 | |

| Compound 5 | Staphylococcus aureus | 11.00 ± 0.03 | |

| Compound 5 | Pseudomonas aeruginosa | 11.00 ± 0.03 | |

| Compound 7 | Streptococcus pyogenes | 11.00 ± 0.02 |

Quinoline derivatives have also demonstrated significant potential as antifungal agents. A study of new quinoline derivatives revealed that compounds 8 (2-[(3-Hydroxyphenylimino)methyl]quinolin-8-ol), 9 (2-[(4-hydroxyphenylimino)methyl]quinolin-8-ol), and 10 (2-[(2,5-dichloro-4-nitrophenylamino)methoxymethyl]quinolin-8-ol) exhibited in vitro antifungal activity comparable to or greater than the standard drug fluconazole. Another investigation into chloroquine analogues found that they possessed good activity against Candida albicans and Candida parapsilosis. Analogue CS1 showed a 19.2 mm zone of inhibition against C. albicans, while analogue CS2 displayed a 13.5 mm zone of inhibition against C. parapsilosis.

Furthermore, a series of fifteen 7-chloro-4-arylhydrazonequinolines were evaluated for their in vitro antifungal activity against eight oral fungi. Several of these compounds exhibited minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values comparable to fluconazole. For example, compound 4a (R = 2-F) showed a MIC of 25 μg/mL and an MFC of 50 μg/mL against C. albicans.

Table 2: Antifungal Activity of Selected Quinoline Analogues

| Compound | Fungal Strain | Zone of Inhibition (mm) | MIC (μg/mL) | MFC (μg/mL) | Reference |

|---|---|---|---|---|---|

| Analogue CS1 | Candida albicans | 19.2 | - | - | |

| Analogue CS2 | Candida parapsilosis | 13.5 | - | - | |

| Analogue CS3 | Candida albicans | 7.2 | - | - | |

| Analogue CS9 | Candida parapsilosis | 8.2 | - | - | |

| Compound 4a | Candida albicans | - | 25 | 50 | |

| Compound 4o | Rhodotorula glutinis | - | 32 | - |

The quinoline scaffold is a key component of many compounds investigated for their anticancer and antitumor activities. These derivatives can exert their effects through various mechanisms, including acting as alkylating agents, tyrosine kinase inhibitors, and microtubule inhibitors. A series of novel quinoline-chalcone derivatives were synthesized and evaluated for their antiproliferative activity. These hybrid compounds demonstrated potential as anticancer agents, with their inhibitory potency being influenced by the types and positions of substituents on the chalcone (B49325) group.

In another study, a series of quinazoline-based pyrimidodiazepines were synthesized and tested for their anticancer activity against 60 human tumor cell lines. One of the precursor quinazoline-chalcones, 14g , displayed high antiproliferative activity with GI50 values ranging from 0.622 to 1.81 μM against various cancer cell lines, including leukemia, colon cancer, melanoma, and breast cancer. The pyrimidodiazepine derivative 16c exhibited high cytotoxic activity, being 10.0-fold more potent than the standard anticancer drug doxorubicin against ten cancer cell lines.

Novel chloroquine analogues have also been evaluated for their cytotoxic potential. Analogue CS9 showed excellent cytotoxic potential against the HeLa cell line, with 100% inhibition and an IC50 value of 8.9 ± 1.2 μg/ml, compared to chloroquine which showed 61.9% inhibition at 30 μg/ml.

Table 3: Anticancer Activity of Selected Quinoline Analogues

| Compound | Cancer Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Analogue CS9 | HeLa | IC50 | 8.9 ± 1.2 μg/ml | |

| Compound 14g | K-562 (Leukemia) | GI50 | 0.622 μM | |

| Compound 14g | RPMI-8226 (Leukemia) | GI50 | 1.81 μM | |

| Compound 14g | HCT-116 (Colon Cancer) | GI50 | 0.891 μM | |

| Compound 14g | LOX IMVI (Melanoma) | GI50 | 0.933 μM | |

| Compound 14g | MCF7 (Breast Cancer) | GI50 | 1.05 μM | |

| Compound 2 | MOLT-4 | IC50 | 0.87 μM | |

| Compound 3 | MCF-7 | GI50 | 0.127 μM | |

| Compound 3 | HCT116 | GI50 | 0.116 μM |

Certain quinoline derivatives have been shown to possess significant anti-inflammatory and analgesic properties. A study on a 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivative, compound 5 , demonstrated both peripheral and central analgesic effects. In a writhing test, compound 5 at doses of 15 mg/kg and 30 mg/kg resulted in a 33% and 62% inhibition of abdominal writhing, respectively, an effect comparable to diclofenac (B195802) sodium. This suggests a peripheral analgesic activity through the inhibition of local endogenous mediators. The same compound also exhibited central analgesic activity in a hot-plate test, with its peak effect at 45 minutes being significantly higher than that of tramadol (B15222) hydrochloride.

The anti-inflammatory activity of compound 5 was assessed using a carrageenan-induced paw edema assay, where it showed a percentage of edema inhibition of 34%, 50%, and 64% at 1, 2, and 3 hours, respectively. Another synthetic quinoline compound, 2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid (QC), also displayed dose-dependent anti-nociceptive and anti-inflammatory effects that were comparable to reference drugs like diclofenac and celecoxib.

Table 4: Anti-inflammatory and Analgesic Effects of Selected Quinoline Derivatives

| Compound | Test Model | Dose | Effect | % Inhibition/Activity | Reference |

|---|---|---|---|---|---|

| Compound 5 | Writhing Test | 15 mg/kg | Peripheral Analgesic | 33% | |

| Compound 5 | Writhing Test | 30 mg/kg | Peripheral Analgesic | 62% | |

| Compound 5 | Hot-Plate Test | - | Central Analgesic | Peak effect at 45 min > Tramadol | |

| Compound 5 | Carrageenan-induced paw edema | - | Anti-inflammatory | 34% (1h), 50% (2h), 64% (3h) | |

| QC | Writhing Test | 6.562 mg/kg | Anti-nociceptive | Near equal to diclofenac 5 mg/kg | |

| QC | Xylene-induced ear edema | < 6.562 mg/kg | Anti-inflammatory | Comparable to diclofenac and celecoxib |

The 4-aminoquinoline (B48711) scaffold is central to many antimalarial drugs, with chloroquine being a historically significant example. The 7-chloro-4-aminoquinoline nucleus is considered crucial for antimalarial activity, particularly for inhibiting the formation of hemozoin, a non-toxic pigment formed by the malaria parasite from heme. The accumulation of a drug-heme complex is toxic to the parasite.

The emergence of chloroquine-resistant strains of Plasmodium falciparum has driven the development of new analogues. Structure-activity relationship studies have shown that modifications to the side chain of the 4-aminoquinoline structure can lead to compounds that are more effective against resistant strains. For instance, several new 4-amino- and 4-alkoxy-7-chloroquinolines with a linear dibasic side chain have shown submicromolar antimalarial activity against both chloroquine-sensitive (HB3) and chloroquine-resistant (Dd2) strains of P. falciparum. Notably, compounds 11–15 and 24 from this series were more potent against the Dd2 strain than chloroquine itself.

While the antimalarial properties of quinoline derivatives are well-documented, specific antiviral studies focusing on 3-chloro-4-methylquinoline are less prevalent in the reviewed literature. However, the broad biological activity of the quinoline scaffold suggests potential for antiviral applications that may warrant further investigation.

Table 5: Antimalarial Activity of Selected Chloroquine Analogues

| Compound | P. falciparum Strain | Activity | Potency | Reference |

|---|---|---|---|---|

| Compounds 11–15 | Dd2 (Chloroquine-resistant) | Antimalarial | More potent than chloroquine | |

| Compound 24 | Dd2 (Chloroquine-resistant) | Antimalarial | More potent than chloroquine | |

| Chloroquine Analogues | HB3 (Chloroquine-sensitive) | Antimalarial | Submicromolar activity | |

| Chloroquine Analogues | Dd2 (Chloroquine-resistant) | Antimalarial | Submicromolar activity |

Other Pharmacological Activities (e.g., Antihypertensive, Cytotoxic, α-Amylase and α-Glucosidase Inhibition)

Beyond their foundational applications, analogues of this compound have been investigated for a range of other therapeutic properties.

Antihypertensive Activity: Certain 8-substituted quinoline derivatives have demonstrated notable antihypertensive effects. nih.gov For instance, compounds featuring an 8-(3'-(4''-phenylpiperazino)-2'-hydroxypropyloxy)quinoline and an 8-(3'-(4''-ethylpiperazino)-2'-hydroxypropyloxy)quinoline structure have shown significant activity. nih.gov These compounds were found to effectively antagonize the pressor response induced by adrenaline, suggesting a potential mechanism related to beta-blocking properties. nih.gov The structure-activity relationship for antihypertensive effects in related heterocyclic systems, such as benzopyrans, indicates that the presence of a strong electron-withdrawing group is often crucial for optimal blood pressure-lowering activity. nih.gov

Cytotoxic Activity: The quinoline scaffold is a key component in a variety of compounds exhibiting cytotoxic properties against cancer cell lines. Studies on 2-arylquinolines and their partially saturated tetrahydroquinoline (THQ) counterparts have shown that the aromatic quinolines are generally more potent. rsc.org The cytotoxic efficacy of these derivatives has been evaluated against several human cancer cell lines, as detailed in the table below.

Table 1: Cytotoxic Activity of Selected Quinoline Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|---|

| 6-bromo-2-(3,4-methylenedioxyphenyl)quinoline | HeLa | 8.30 | 113.08 |

| 6-chloro-2-(3,4-methylenedioxyphenyl)quinoline | PC3 | 31.37 | 3.01 |

| 2-(3,4-methylenedioxyphenyl)quinoline | PC3 | 34.34 | >8.73 |

| 4-acetamido-6-bromo-2-methyl-1,2,3,4-tetrahydroquinoline | HeLa | 13.15 | 36.21 |

Data sourced from studies on 2-arylquinoline and tetrahydroquinoline derivatives against various cancer cell lines. rsc.org

Furthermore, novel 7-chloro-4-aminoquinoline-benzimidazole hybrids have demonstrated significant growth inhibition against several cancer cell lines, including leukemia (HuT78), colon cancer (HCT116), and breast cancer (MCF-7 and MDA-MB-231). mdpi.com Similarly, 7-chloro-(4-thioalkylquinoline) derivatives, particularly those in the sulfonyl N-oxide series, have shown promising antiproliferative activity. eatris.cz

α-Amylase and α-Glucosidase Inhibition: Derivatives of quinoline have emerged as potent inhibitors of α-amylase and α-glucosidase, enzymes crucial for carbohydrate digestion. nih.gov Their inhibition is a key therapeutic strategy for managing type 2 diabetes mellitus. nih.govnih.govmdpi.com Quinoline-based hybrids, such as those incorporating triazole or 1,3,4-oxadiazole (B1194373) moieties, have shown significant inhibitory potential. nih.govnih.gov The inhibitory concentrations for some of these analogues are presented below.

Table 2: α-Amylase and α-Glucosidase Inhibitory Activity of Quinoline Analogues

| Compound Series | Enzyme | IC₅₀ Range (µM) | Reference Compound | Reference IC₅₀ (µM) |

|---|---|---|---|---|

| Quinoline-1,3,4-oxadiazole conjugates | α-Glucosidase | 15.85 - 63.59 | Acarbose | 17.85 |

| Quinoline-based triazole hybrids | α-Amylase | 1.10 - 24.12 | Acarbose | 1.92 |

| Quinoline-based triazole hybrids | α-Glucosidase | 1.21 - 25.11 | Acarbose | 2.11 |

Data compiled from studies on various quinoline-based hybrid molecules. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies of this compound Scaffolds

Impact of Substituent Modifications on Biological Activity

The biological profile of the quinoline scaffold is highly dependent on the nature and position of its substituents. The introduction of a chlorine atom, for instance, can substantially modify a molecule's biological activity by altering its electronic properties, lipophilicity, and steric profile. eurochlor.org

For quinoline-based enzyme inhibitors, substitutions on an attached phenyl ring significantly influence activity. The presence of either electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -Cl) can enhance α-amylase inhibitory potential compared to an unsubstituted phenyl ring. nih.gov In the case of α-glucosidase inhibitors, substitutions on an acridine (B1665455) ring (a related polycyclic scaffold) showed that electron-withdrawing groups like halogens (F, Cl, Br) at the para position of a benzyl (B1604629) ring resulted in the most potent derivatives. nih.gov

In the context of cytotoxic activity, 2-arylquinoline derivatives consistently show a better activity profile than their 2-acetamido-2-methyl-THQ counterparts. rsc.org This suggests that the planarity and aromaticity of the quinoline ring system are important for this particular biological action. For antimalarial 4-substituted quinolines, it has been observed that a methyl group at the C-3 position can reduce activity, highlighting the sensitivity of the scaffold to substitution patterns. pharmacy180.com

Correlation of Structural Features with Efficacy and Selectivity

Specific structural motifs are closely correlated with the efficacy and selectivity of quinoline derivatives.

For Antihypertensive Activity: The presence of an aryloxypropanolamine side chain on the quinoline nucleus appears to be a key feature for conferring both anticonvulsant and antihypertensive effects, likely through beta-blocking properties. nih.gov

For Cytotoxic Activity: A direct relationship has been observed between lipophilicity (expressed as cLogP) and cytotoxic effects in 2-arylquinolines. rsc.org Compounds with greater octanol/water partition coefficients generally exhibit lower IC₅₀ values, particularly against HeLa and PC3 cancer cells. rsc.org In a series of 7-chloro-(4-thioalkylquinoline) derivatives, the oxidation state of the sulfur linker was critical, with sulfonyl N-oxide derivatives showing markedly higher cytotoxicity than the corresponding sulfanyl (B85325) and sulfinyl analogues. eatris.cz

For Enzyme Inhibition: In quinoline-1,3,4-oxadiazole hybrids, the 1,3,4-oxadiazole moiety is considered a key pharmacophore, acting as a bioisostere of amide and ester groups and facilitating strong hydrogen bond interactions with biological targets. nih.gov

Target Identification and Mechanism of Action Studies

Enzyme Inhibition and Receptor Binding Investigations

The pharmacological activities of this compound analogues are often traced back to their interaction with specific enzymes and receptors.

Enzyme Inhibition:

α-Glucosidase and α-Amylase: Kinetic studies have revealed that quinoline-based inhibitors can act through different mechanisms. For example, a potent 6-chloro-2-methoxyacridine (B15215803) derivative was found to be a competitive inhibitor of α-glucosidase. nih.gov In contrast, quinoline–1,3,4-oxadiazole hybrids were identified as non-competitive, allosteric inhibitors of the same enzyme. nih.gov

Proteasome: Substituted quinolines have been identified as a novel class of nonpeptidic, noncovalent inhibitors of the human proteasome. nih.gov They specifically inhibit the chymotrypsin-like (CT-L) proteolytic activity of the 20S core particle, which is a key target in cancer therapy. nih.gov The structurally similar antimalarial drug, chloroquine, was found to allosterically modulate proteasome activity. nih.gov

PI3K-δ: Certain chloro methylquinazolinone derivatives have shown inhibitory activity against the PI3K-δ enzyme, a target in cancer and inflammatory diseases. arabjchem.org

Receptor Binding:

The antihypertensive and anticonvulsant activities of some 8-substituted quinolines are thought to be correlated with their beta-blocking properties, which implies direct binding to beta-adrenergic receptors. nih.gov

Cellular Pathway Modulation

The interaction of these compounds at the molecular level translates into the modulation of critical cellular pathways, often leading to their observed pharmacological effects.

Apoptosis and Cell Cycle Arrest: The cytotoxic activity of many quinoline derivatives is linked to their ability to induce apoptosis (programmed cell death) and interfere with the cell cycle. For instance, 7-chloro-(4-thioalkylquinoline) N-oxides were shown to cause an accumulation of cells in the G0/G1 phase of the cell cycle, inhibit DNA and RNA synthesis, and induce apoptosis in leukemia cells. eatris.cz Similarly, 7-chloro-4-aminoquinoline-benzimidazole hybrids have been shown to initiate apoptosis. mdpi.com Proteasome inhibition by quinoline scaffolds is a well-established mechanism for inducing apoptosis in cancer cells. nih.gov

PI3K/Akt Pathway: By inhibiting enzymes like PI3K-δ, quinoline-related compounds can modulate downstream signaling pathways that are crucial for cell survival, proliferation, and growth. arabjchem.org Dysfunction in these pathways is a hallmark of many cancers. arabjchem.org

Computational and Theoretical Chemistry Studies on 3 Chloro 4 Methylquinoline

Quantum Chemical Calculations

Thermodynamic Property Calculations:Theoretical calculations of thermodynamic properties like heat capacity, entropy, and enthalpy of formation for 3-Chloro-4-methylquinoline have not been documented in the literature.

While general principles of these computational methods are well-established, their application yields results that are unique to the specific molecular structure being studied. Extrapolating data from different, albeit related, quinoline (B57606) derivatives would be scientifically inaccurate. Further research is required to characterize the computational and theoretical profile of this compound.

Molecular Docking and Dynamics Simulations

While specific molecular docking and dynamics simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the broader class of quinoline derivatives has been the subject of numerous such investigations. These studies provide a framework for understanding how this compound might interact with biological targets.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For quinoline derivatives, docking studies are frequently employed to model their interactions with the active sites of proteins and enzymes.

Research on various chloroquinoline and methylquinoline analogues has shown that the quinoline scaffold is adept at forming a range of interactions with protein targets. nih.govmdpi.com The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, while the planar aromatic ring system facilitates π-π stacking and hydrophobic interactions with amino acid residues like tyrosine, phenylalanine, and tryptophan. mdpi.com In silico studies on halogenated quinolines have identified their potential to interact with targets such as DNA gyrase and various kinases. nih.govacs.org The modeling of these interactions is crucial in ligand-based drug design for developing new compounds with potentially enhanced biological activity. nih.gov

Molecular dynamics (MD) simulations are then often used to refine the docked poses and to study the stability of the ligand-protein complex over time. mdpi.comacs.org These simulations model the atomic movements of the system, providing insights into the flexibility of the ligand and protein and the persistence of key interactions. For quinoline derivatives, MD simulations have confirmed the stability of their binding within protein active sites. acs.orgnih.gov

A primary goal of molecular docking is to predict the binding affinity of a ligand for a target, which is often expressed as a docking score or binding energy (e.g., in kcal/mol). nih.govarxiv.org For various quinoline derivatives, docking studies have successfully predicted binding affinities against targets such as HIV reverse transcriptase and DNA gyrase. nih.govnih.gov For instance, studies have shown that the binding affinity scores for some quinoline analogues can be significantly higher than those of standard drugs, indicating potent inhibitory potential. nih.govnih.gov

The binding mode describes the specific orientation and conformation of the ligand within the protein's active site. For substituted quinolines, the binding mode is heavily influenced by the nature and position of the substituents. A chloro-substituent, for example, can form halogen bonds or engage in hydrophobic interactions that anchor the ligand in a specific orientation.

MD simulations further enhance the prediction of binding affinity through methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA), which calculate the binding free energy of the protein-ligand complex from the simulation trajectory. nih.govnih.gov These calculations often reveal that the stability of the complex is driven by a combination of van der Waals forces, electrostatic interactions, and solvation effects. nih.gov

| Derivative Class | Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Examples) | Primary Interaction Types |

|---|---|---|---|---|

| Quinoline Analogues | DNA Gyrase | -7.1 to -18.8 | ASP94, ARG98, SER118, GLY120 | Hydrogen Bonding, Hydrophobic Interactions |

| 2-Chloroquinoline Derivatives | HIV Reverse Transcriptase | Up to -10.67 | Not specified | Not specified |

| Halogenated Quinolines | MAO-A / MAO-B | Not specified | Not specified | Not specified |

| 7-Ethyl-10-hydroxycamptothecin (Quinoline-based) | Topoisomerase I | -9.0 to -10.3 | ARG364, ASP533 | van der Waals, Carbon-Hydrogen Bond |

Tautomerism and Conformational Analysis

Tautomerism and conformational analysis are critical for understanding the intrinsic properties of a molecule, as different forms can exhibit distinct chemical and physical behaviors. Computational methods are particularly well-suited for exploring these phenomena for quinoline-based systems.

The study of tautomerism in quinoline derivatives often focuses on the potential equilibrium between hydroxy (enol) and quinolinone (keto) forms. nuph.edu.ua Theoretical chemistry provides robust methods for investigating these equilibria. Quantum chemical calculations, particularly using Density Functional Theory (DFT), are widely applied to determine the relative energies and, therefore, the stabilities of different tautomers. nuph.edu.uadergipark.org.tr

These calculations can be performed for isolated molecules in the gas phase or can incorporate solvent effects using models like the Polarizable Continuum Model (PCM), which is crucial as the solvent can significantly influence tautomeric preference. nuph.edu.ua By comparing the calculated energies of the optimized geometries for each tautomer, researchers can predict which form is thermodynamically favored. mdpi.com For various 3-substituted 2-methyl-quinolin-4(1H)-ones, quantum-chemical calculations have been used alongside 13C NMR spectroscopy to demonstrate the predominance of the 4-oxo (keto) form in solution. nuph.edu.ua

The conformational landscape of a molecule describes the accessible shapes it can adopt through the rotation of single bonds. For the rigid quinoline ring system, the primary conformational questions often relate to the planarity of the ring and the orientation of its substituents.

While a detailed conformational analysis of this compound itself is not prominently featured in the literature, extensive structural data exists for the closely related compound, 3-Chloro-4-methylquinolin-2(1H)-one, which represents a stable keto-tautomer. researchgate.net X-ray diffraction studies of this molecule show that the quinoline ring system is nearly planar, with a root-mean-square (r.m.s.) deviation for the 13 non-hydrogen atoms of only 0.023 Å. researchgate.net

This planar conformation is stabilized in the crystal lattice by a network of intermolecular interactions. These include pairs of N—H⋯O hydrogen bonds that link molecules into inversion dimers. researchgate.net Furthermore, weak aromatic π–π stacking interactions, with a centroid–centroid distance of 3.7622 (12) Å, help to stabilize the crystal structure. researchgate.net Theoretical studies on related 4-hydroxyquinoline (B1666331) derivatives are consistent with these findings, often showing a preference for the keto-tautomer. researchgate.net Computational methods can be used to map the potential energy surface of such molecules, confirming the stability of specific conformers and identifying energy barriers to rotation for substituents like the methyl group. nih.gov

| Parameter | Value | Method |

|---|---|---|

| Molecular Formula | C10H8ClNO | X-ray Diffraction |

| Planarity (r.m.s. deviation for non-H atoms) | 0.023 Å | X-ray Diffraction |

| Predominant Tautomeric Form | Keto (quinolin-2(1H)-one) | X-ray Diffraction & Theoretical Studies |

| Key Intermolecular Interaction | N—H⋯O hydrogen bonds | X-ray Diffraction |

| π–π Stacking Distance (centroid–centroid) | 3.7622 (12) Å | X-ray Diffraction |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Chloro 4 Methylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms.

1H NMR Spectroscopy

The proton NMR (¹H NMR) spectrum of 3-Chloro-4-methylquinoline provides valuable insights into the number, environment, and connectivity of the hydrogen atoms within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J), given in Hertz (Hz), reveal the interactions between neighboring protons.

The ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, exhibits distinct signals corresponding to the aromatic protons of the quinoline (B57606) ring system and the methyl group protons. The aromatic region of the spectrum displays a complex pattern of signals due to the spin-spin coupling between the protons on the benzene (B151609) and pyridine (B92270) rings. The methyl group protons appear as a singlet in the upfield region of the spectrum.

Table 1: ¹H NMR Spectral Data of this compound in CDCl₃

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-2 | 8.85 | s | - |

| H-5 | 8.11 | d | 8.4 |

| H-8 | 8.01 | d | 8.5 |

| H-7 | 7.72 | ddd | 8.5, 7.0, 1.5 |

| H-6 | 7.58 | ddd | 8.4, 7.0, 1.4 |

| 4-CH₃ | 2.68 | s | - |

s = singlet, d = doublet, ddd = doublet of doublet of doublets

The downfield singlet at 8.85 ppm is assigned to the H-2 proton of the quinoline ring. The protons of the benzene portion of the quinoline ring, H-5, H-6, H-7, and H-8, appear in the range of 7.58 to 8.11 ppm. The H-5 and H-8 protons are observed as doublets at 8.11 and 8.01 ppm, respectively, due to coupling with their ortho neighbors. The H-6 and H-7 protons appear as complex multiplets described as doublets of doublet of doublets, arising from both ortho and meta couplings. The singlet at 2.68 ppm corresponds to the three protons of the methyl group at the C-4 position.

13C NMR Spectroscopy

The carbon-13 NMR (¹³C NMR) spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum.

The ¹³C NMR spectrum of this compound, recorded in CDCl₃ at 100 MHz, shows ten distinct signals, corresponding to the ten carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 2: ¹³C NMR Spectral Data of this compound in CDCl₃

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C-2 | 151.3 |

| C-8a | 147.8 |

| C-4 | 145.9 |

| C-7 | 130.6 |

| C-5 | 129.2 |

| C-4a | 128.8 |

| C-6 | 127.3 |

| C-8 | 126.8 |

| C-3 | 125.9 |

| 4-CH₃ | 17.0 |

The signals for the carbon atoms of the quinoline ring appear in the downfield region, characteristic of aromatic and heteroaromatic carbons. The C-2 carbon, being adjacent to the nitrogen atom, is observed at a downfield chemical shift of 151.3 ppm. The quaternary carbons C-4, C-4a, and C-8a also show signals in the downfield region. The carbon atom bearing the chlorine, C-3, resonates at 125.9 ppm. The upfield signal at 17.0 ppm is assigned to the carbon of the methyl group.

Advanced NMR Techniques for Structural Confirmation

COSY: A ¹H-¹H COSY experiment on this compound would reveal the coupling relationships between protons. For instance, cross-peaks would be observed between H-5 and H-6, and between H-7 and H-8, confirming their ortho-relationship. The lack of correlation for the H-2 and the methyl protons would confirm their isolated nature in terms of proton-proton coupling.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the signals for C-2/H-2, C-5/H-5, C-6/H-6, C-7/H-7, C-8/H-8, and the methyl C/H.

HMBC: The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. This technique is particularly useful for identifying quaternary carbons and for piecing together the molecular fragments. For this compound, HMBC correlations would be expected between the methyl protons and C-3, C-4, and C-4a, confirming the position of the methyl group. Correlations between H-2 and C-3 and C-4 would further solidify the assignments in the pyridine ring.

Infrared (IR) and Raman Spectroscopy

Vibrational Mode Analysis

Table 3: Key FT-IR Vibrational Bands and their Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| ~3050 | ν(C-H) | Aromatic C-H stretching |

| ~2925 | ν(C-H) | Methyl C-H stretching |

| ~1600, ~1570, ~1500 | ν(C=C), ν(C=N) | Quinoline ring stretching vibrations |

| ~1450 | δ(CH₃) | Methyl C-H bending |

| ~1100-1000 | In-plane C-H bending | |

| ~850-750 | γ(C-H) | Out-of-plane C-H bending |

| ~700-600 | ν(C-Cl) | C-Cl stretching vibration |

The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C-H stretching of the methyl group is expected at slightly lower wavenumbers. The region between 1600 and 1500 cm⁻¹ is characteristic of the C=C and C=N stretching vibrations of the quinoline ring. The bending vibrations of the methyl group and the in-plane and out-of-plane bending of the aromatic C-H bonds are found at lower frequencies. The C-Cl stretching vibration is expected in the fingerprint region, typically between 700 and 600 cm⁻¹.

Correlation with Molecular Structure

The vibrational spectra of this compound can be directly correlated with its molecular structure. The presence of sharp bands in the aromatic C-H stretching region confirms the presence of the quinoline ring system. The characteristic ring stretching vibrations further support the integrity of the heterocyclic and carbocyclic rings.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of ions generated from the molecule. For this compound, mass spectrometry provides crucial information for its identification and characterization.

The molecular formula for this compound is C₁₀H₈ClN. nih.gov The calculated molecular weight is approximately 177.63 g/mol . nih.gov In a mass spectrum, the molecular ion peak (M⁺) is expected to be observed, corresponding to the intact molecule that has lost one electron. Due to the presence of the chlorine atom, which has two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments. neu.edu.trchemguide.co.uk This results in two peaks: the M⁺ peak corresponding to the molecule with ³⁵Cl, and an M+2 peak for the molecule with ³⁷Cl, with the M+2 peak having about one-third the intensity of the M⁺ peak. chemguide.co.uk

The fragmentation of this compound under mass spectrometry conditions can be predicted based on the principles of fragmentation for quinoline and chlorinated aromatic compounds. nih.govnih.gov The molecular ion, being a radical cation, is energetically unstable and can undergo various fragmentation pathways. wikipedia.org Common fragmentation patterns would likely involve the loss of the chlorine atom or the methyl group.

Key expected fragmentation pathways include:

Loss of a chlorine radical (•Cl): This would result in a fragment ion with an m/z corresponding to the quinoline-4-methyl cation.

Loss of a hydrogen chloride molecule (HCl): This can occur through rearrangement and would lead to a fragment ion with a mass 36 units less than the molecular ion.

Loss of a methyl radical (•CH₃): Cleavage of the methyl group would produce a 3-chloroquinolinyl cation.

Ring fragmentation: At higher energies, the quinoline ring system itself can fragment, leading to a more complex pattern of lower mass ions.

The relative abundance of these fragment ions provides insight into the stability of the resulting ions and the bond strengths within the molecule.

Table 1: Predicted Mass Spectrometry Data for this compound

| Property | Value |

| Molecular Formula | C₁₀H₈ClN |

| Molecular Weight | 177.63 g/mol |

| Expected M⁺ Peak (³⁵Cl) | m/z ≈ 177 |

| Expected M+2 Peak (³⁷Cl) | m/z ≈ 179 |

| M⁺:M+2 Intensity Ratio | ~3:1 |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the chemical and physical properties of a compound.

Crystal Structure Determination

As of the latest available data, a complete single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases. While the crystal structure of the related compound, 3-Chloro-4-methylquinolin-2(1H)-one, has been determined, it is important to note that the presence of the carbonyl group at the 2-position significantly alters the electronic and structural properties of the molecule, and therefore its crystal packing and intermolecular interactions cannot be directly extrapolated to this compound. researchgate.net

Should a crystal structure for this compound become available, the analysis would typically involve the determination of the unit cell parameters (the dimensions of the basic repeating unit of the crystal), the space group (the symmetry operations that describe the arrangement of molecules in the crystal), and the precise coordinates of each atom within the asymmetric unit.

Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

Without a determined crystal structure, a definitive analysis of the intermolecular interactions in the solid state of this compound is not possible. However, based on its molecular structure, several types of non-covalent interactions could be anticipated to play a role in its crystal packing. These would likely include:

π-π Stacking: The planar aromatic quinoline ring system is expected to facilitate π-π stacking interactions between adjacent molecules. The geometry of this stacking (e.g., parallel-displaced or T-shaped) would be a key feature of the crystal packing.

C-H···N and C-H···Cl Hydrogen Bonds: Weak hydrogen bonds involving the hydrogen atoms of the methyl group and the aromatic rings as donors, and the nitrogen atom of the quinoline ring or the chlorine atom as acceptors, could be present.

Halogen Bonding: The chlorine atom could potentially act as a halogen bond donor, interacting with electron-rich regions of neighboring molecules.

A detailed understanding of these interactions awaits the successful crystallization and subsequent X-ray diffraction analysis of this compound.

Future Directions and Emerging Research Areas in 3 Chloro 4 Methylquinoline Research

Development of Novel 3-Chloro-4-methylquinoline-Based Therapeutics

The future development of therapeutics based on the this compound core is informed by the extensive pharmacological history of the broader quinoline (B57606) family. The strategic placement of substituents on the quinoline ring is a well-established method for modulating therapeutic efficacy. nih.gov For instance, the presence of a chlorine atom, as seen in the renowned antimalarial drug chloroquine (B1663885), is known to be critical for the activity of certain compounds. nih.govnih.gov

Future research will likely focus on synthesizing a library of derivatives from the this compound scaffold and screening them for a wide range of biological activities. The potential therapeutic applications are vast, building upon the established successes of other substituted quinolines. Key areas of investigation will include:

Anticancer Agents: Quinoline derivatives have been shown to induce apoptosis and are foundational to anticancer drugs like camptothecin. nih.gov Novel compounds derived from this compound could be evaluated for antiproliferative activity against various cancer cell lines. nih.govmdpi.com

Antimicrobial Therapeutics: With rising antimicrobial resistance, there is a pressing need for new antibacterial and antifungal agents. The quinoline core is present in fluoroquinolone antibiotics, and new derivatives could offer novel mechanisms to combat resistant pathogens. chemrj.orgnih.gov

Neurodegenerative Disease Modulators: Substituted quinolines have been investigated as inhibitors of vesicular glutamate (B1630785) transport and as modulators of amyloid peptide precursor metabolism, suggesting potential applications in treating neurodegenerative conditions like Alzheimer's disease. nih.govnih.gov

Antiviral Compounds: The quinoline scaffold is a component of molecules studied for anti-HIV activity, indicating that this compound derivatives could be explored as potential viral replication inhibitors. nih.gov

The following table summarizes the established therapeutic potential of various substituted quinoline scaffolds, providing a rationale for the exploration of this compound in these areas.

| Therapeutic Area | Example of Quinoline Scaffold/Derivative | Observed Pharmacological Activity |

| Antimalarial | 7-Chloro-4-aminoquinoline (Chloroquine) | Inhibition of hemozoin formation in the parasite's food vacuole. nih.gov |

| Anticancer | Camptothecin, Topotecan | Inhibition of Topoisomerase I, leading to DNA damage and apoptosis. nih.gov |

| Antibacterial | Fluoroquinolones (Ciprofloxacin) | Inhibition of bacterial DNA gyrase and topoisomerase IV. nih.gov |

| Anti-inflammatory | Substituted Quinolines | Modulation of inflammatory pathways. nih.gov |

| Antiviral (HIV) | Quinoline-imidazole hybrids | Inhibition of viral enzymes like reverse transcriptase. nih.govnih.gov |

| Neuroprotection | Substituted quinoline-2,4-dicarboxylic acids | Inhibition of vesicular glutamate transport (VGLUT). nih.gov |

Exploration of New Synthetic Methodologies for this compound

The advancement of therapeutic discovery is intrinsically linked to the evolution of synthetic chemistry. To fully explore the therapeutic potential of this compound, researchers will need to employ and develop efficient, scalable, and versatile synthetic routes. While classic methods like the Friedländer and Pfitzinger syntheses provide foundational pathways to the quinoline core, modern chemistry offers more sophisticated tools. nih.gov

Future efforts in this area will likely concentrate on:

Multi-Component Reactions (MCRs): These reactions combine three or more reactants in a single step to form complex products, offering high efficiency and atom economy. Applying MCRs could rapidly generate a diverse library of this compound derivatives for biological screening. nih.gov

Transition-Metal Catalysis: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) have become powerful tools for functionalizing heterocyclic rings. nih.gov These methods could be used to introduce a wide variety of substituents onto the this compound core, enabling fine-tuning of its pharmacological properties.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields for the synthesis of heterocyclic compounds, offering a greener and more efficient alternative to conventional heating. mdpi.com

Flow Chemistry: Continuous flow reactors provide precise control over reaction parameters, enhancing safety and scalability. This methodology is ideal for optimizing the synthesis of lead compounds for further development.

The table below compares various synthetic approaches that could be adapted for the synthesis and derivatization of this compound.

| Synthetic Strategy | Description | Advantages for this compound Research |

| Classic Named Reactions (e.g., Friedländer) | Condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. nih.gov | Well-established, reliable for creating the core quinoline scaffold. |

| Multi-Component Reactions | One-pot reactions involving three or more starting materials. nih.gov | High efficiency, rapid generation of molecular diversity, ideal for library synthesis. |

| Metal-Catalyzed Cross-Coupling | Formation of C-C or C-heteroatom bonds using catalysts (e.g., Palladium, Copper). nih.gov | High functional group tolerance, allows for precise and complex modifications. |

| C-H Functionalization | Direct conversion of a C-H bond into a C-C or C-heteroatom bond. mdpi.com | Increases synthetic efficiency by avoiding pre-functionalization steps. |

| Microwave-Assisted Synthesis | Use of microwave energy to accelerate chemical reactions. mdpi.com | Reduced reaction times, improved yields, enhanced reaction control. |

Advanced Computational Modeling for Drug Discovery and Material Science

In silico techniques are now indispensable in modern drug discovery, significantly reducing the time and cost associated with identifying and optimizing new therapeutic agents. mdpi.commdpi.com For a scaffold like this compound, computational modeling represents a powerful starting point for exploring its therapeutic potential.

Emerging research will heavily leverage these computational tools to:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. arabjchem.orgnih.gov By docking virtual libraries of this compound derivatives into the active sites of known drug targets (e.g., bacterial DNA gyrase, viral proteases, protein kinases), researchers can prioritize the synthesis of compounds with the highest predicted binding affinity. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the chemical structure of compounds with changes in their biological activity. By developing QSAR models for a series of this compound analogues, researchers can identify the specific structural features that are crucial for a desired therapeutic effect. mdpi.com

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is critical for its success as a drug. mdpi.com In silico ADMET models can flag potential liabilities early in the discovery process, allowing chemists to modify the structure of this compound derivatives to improve their drug-like properties. nih.govmdpi.com

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing detailed insights into the stability of a ligand-protein complex and the specific interactions that hold it together. mdpi.com

The following table presents representative data from the literature on the use of molecular docking for various quinoline derivatives, illustrating the utility of this approach for future this compound research.

| Compound Class | Protein Target | PDB ID | Docking Score (kcal/mol) | Potential Therapeutic Application |

| Quinoline Derivative | HIV Reverse Transcriptase | 4I2P | -10.67 | Anti-HIV nih.gov |

| 4-Methyl Quinoline Derivative | M. tuberculosis Inositol-3-phosphate synthase | 1gro | High Binding Score | Anti-tubercular researchgate.net |

| Cinnoline/Quinoline Analogue | COVID-19 Main Protease (Mpro) | 6LU7 | -7.8 to -8.1 | Antiviral |

| Chloroquine Hybrid Analogue | COVID-19 Main Protease (Mpro) | 6LU7 | -7.8 to -8.1 | Antiviral orientjchem.org |

Note: Docking scores are algorithm-dependent and serve for relative comparison within a study.

Integration of Multidisciplinary Approaches for Pharmacological Insights

The future of drug discovery for scaffolds like this compound lies not in a single discipline, but in the seamless integration of multiple scientific fields. A modern research program would employ a cyclical and iterative process where insights from one area directly inform the next steps in another.

This integrated workflow would typically involve:

Computational Design: The process begins with in silico modeling to design a virtual library of this compound derivatives with a high probability of interacting with specific biological targets. ADMET properties are also predicted at this stage. mdpi.com

Chemical Synthesis: Promising candidates identified computationally are then synthesized using advanced, efficient methodologies as described in section 7.2. The focus is on creating the target molecules and a small, diverse set of related analogues. nih.govmdpi.com

Biological Screening: The synthesized compounds undergo in vitro testing to confirm their activity against the intended targets and to assess their effects on cells (e.g., cytotoxicity against cancer cells). nih.gov

Data Integration and Model Refinement: The experimental data from biological screening are then fed back into the computational models. This allows for the refinement of QSAR and docking models, leading to more accurate predictions for the next generation of compounds. mdpi.com

Pharmacological Investigation: The most promising compounds advance to more complex biological studies to understand their mechanism of action, paving the way for in vivo testing.

This synergistic approach, which combines computational chemistry, synthetic organic chemistry, molecular biology, and pharmacology, ensures that research efforts are highly focused and resource-efficient. By integrating these disciplines, researchers can rapidly advance from a basic chemical scaffold like this compound to a well-characterized lead compound with significant therapeutic potential.

Q & A

Q. What are the optimal synthetic routes for 3-chloro-4-methylquinoline, and how can purity be ensured?

The Ciamician-Dennstedt rearrangement is a robust method for synthesizing this compound. Key steps include:

- Reacting 3-methylindole with chloroform in the presence of phase-transfer catalysts (tetrabutylammonium chloride and benzyltriethylammonium chloride) under strongly basic conditions (5.5 equiv NaOH) .

- Vigorous stirring at room temperature for 4 days, followed by quenching with citric acid and purification via flash chromatography (n-hexanes/EtOAC gradient).

- Yield: 65% with >97% purity confirmed by GC and spectral data. Methodological emphasis is placed on catalyst selection and strict control of reaction duration to avoid side products .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- 1H/13C NMR : Distinct signals include δ 8.80 ppm (s, 1H, quinoline-H) and δ 2.77 ppm (s, 3H, CH3). The aromatic proton splitting patterns (e.g., dd at δ 8.11 ppm) confirm substitution at the 3-position .

- Mass Spectrometry (APCI) : Observed [M+H]+ at m/z 177.5 matches the calculated mass (178.0), validating molecular composition .

- Purity Verification : Use GC/HPLC with internal standards to detect trace impurities from incomplete rearrangement or solvent residues .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling be applied to functionalize this compound?

- Methodology : React this compound with arylboronic acids (e.g., 2-fluorophenylboronic acid) using Pd(OAc)₂ (5 mol%), XPhos ligand (10 mol%), and K₃PO₄ in degassed 1,4-dioxane/H₂O (3:1 v/v) at 80–100°C .

- Key Outcomes : Yields of 69–80% for 3-arylquinolines, with regioselectivity confirmed by NOESY or X-ray crystallography. Optimize ligand-to-metal ratios to suppress homocoupling byproducts .

Q. What computational strategies elucidate the electronic properties of this compound?

- DFT Approaches : Use hybrid functionals (e.g., B3LYP) to model the electron density distribution, focusing on the chlorine substituent’s inductive effects on the quinoline ring. Compare HOMO/LUMO gaps with brominated analogs to predict reactivity trends .

- Reactivity Insights : Chlorine’s electronegativity lowers the π-electron density at the 3-position, favoring nucleophilic aromatic substitution (SNAr) over electrophilic pathways .

Q. How can researchers resolve contradictions in reported spectroscopic or synthetic data for derivatives?

- Case Study : If NMR shifts deviate from literature (e.g., δ 2.77 ppm vs. δ 2.80 ppm for CH3 in brominated analogs), verify solvent effects (CDCl3 vs. DMSO-d6) and assess residual water content via integration of solvent peaks .

- Yield Optimization : Screen alternative catalysts (e.g., PdCl₂(PPh₃)₂) or microwave-assisted heating to reduce reaction times and improve reproducibility .

Q. What strategies modulate chlorine’s reactivity for diverse functionalizations?

- Comparative Analysis : Bromo analogs (e.g., 3-bromo-4-methylquinoline) exhibit faster SNAr rates due to weaker C–Br bonds, but chloro derivatives offer cost advantages. Use kinetic studies (e.g., Hammett plots) to quantify leaving group efficacy .

- Catalytic Systems : For C–N bond formation, employ CuI/1,10-phenanthroline under microwave irradiation to achieve Buchwald-Hartwig amination with >70% yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.